REACTION_CXSMILES
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[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6]([O:8][C:9](OCC)(OCC)[CH2:10][CH3:11])[CH3:7]>>[CH2:6]([O:8][C:9](=[C:2]([C:1]#[N:5])[C:3]#[N:4])[CH2:10][CH3:11])[CH3:7]
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Name
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|
Quantity
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200 g
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Type
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reactant
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Smiles
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C(CC#N)#N
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Name
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|
Quantity
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61 mL
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Type
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reactant
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Smiles
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C(C)OC(CC)(OCC)OCC
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Type
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CUSTOM
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Details
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with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heat
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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TEMPERATURE
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Details
|
cool
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Type
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CUSTOM
|
Details
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the reaction to room temperature
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Type
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WAIT
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Details
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After 18 hours
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Duration
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18 h
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Type
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DISTILLATION
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Details
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purify by vacuum distillation
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |